6-chloro-N-(5-cyanopyridin-2-yl)-5-methylpyridine-3-sulfonamide
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Overview
Description
6-chloro-N-(5-cyanopyridin-2-yl)-5-methylpyridine-3-sulfonamide is a complex organic compound featuring a pyridine ring system substituted with chlorine, cyano, methyl, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(5-cyanopyridin-2-yl)-5-methylpyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of 5-methylpyridine-3-sulfonamide, followed by the introduction of the cyano group through a nucleophilic substitution reaction. The final step involves coupling with 5-cyanopyridin-2-amine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The chlorine atom in the pyridine ring can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and related derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-chloro-N-(5-cyanopyridin-2-yl)-5-methylpyridine-3-sulfonamide is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules. It serves as a model compound for understanding the interactions between small molecules and proteins.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer, inflammation, and infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its sulfonamide group provides unique chemical and physical properties that can be exploited in various applications.
Mechanism of Action
The mechanism of action of 6-chloro-N-(5-cyanopyridin-2-yl)-5-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The cyano group can participate in π-π interactions with aromatic residues, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(5-cyanopyridin-2-yl)-5-methylpyridine-3-carboxamide
- 6-chloro-N-(5-cyanopyridin-2-yl)-5-methylpyridine-3-thiol
- 6-chloro-N-(5-cyanopyridin-2-yl)-5-methylpyridine-3-amine
Uniqueness
Compared to similar compounds, 6-chloro-N-(5-cyanopyridin-2-yl)-5-methylpyridine-3-sulfonamide stands out due to its sulfonamide group, which imparts unique chemical reactivity and biological activity. This makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors and receptor antagonists.
Properties
IUPAC Name |
6-chloro-N-(5-cyanopyridin-2-yl)-5-methylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O2S/c1-8-4-10(7-16-12(8)13)20(18,19)17-11-3-2-9(5-14)6-15-11/h2-4,6-7H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYTUYWUJHZVTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)NC2=NC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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